molecular formula C13H18N2O5 B13506533 N-Boc-3-ethoxy-4-nitroaniline

N-Boc-3-ethoxy-4-nitroaniline

Cat. No.: B13506533
M. Wt: 282.29 g/mol
InChI Key: FKEYBVCNQHXBHF-UHFFFAOYSA-N
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Description

N-Boc-3-ethoxy-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an ethoxy group at the third position, and a nitro group at the fourth position of the aniline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-ethoxy-4-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-ethoxy-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-ethoxy-4-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Deprotection: 3-ethoxy-4-nitroaniline.

Mechanism of Action

The mechanism of action of N-Boc-3-ethoxy-4-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. The ethoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-ethoxy-4-nitroaniline is unique due to the presence of both the Boc protecting group and the ethoxy group, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate

InChI

InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)

InChI Key

FKEYBVCNQHXBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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